Monopalmitolein

描述

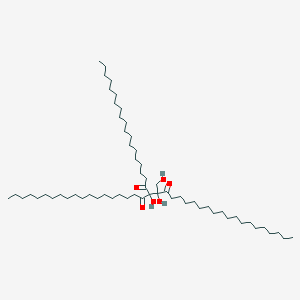

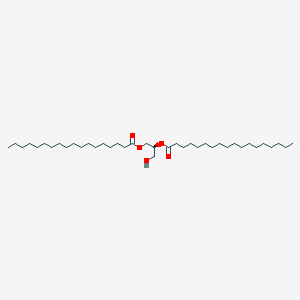

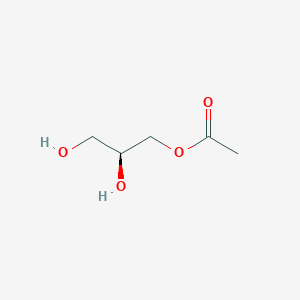

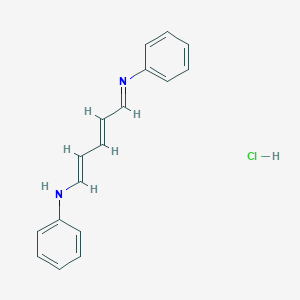

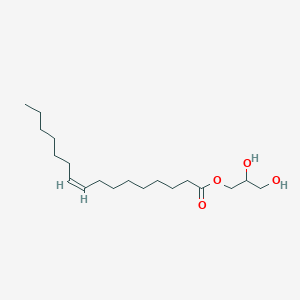

1-[(9Z)-hexadecenoyl]glycerol is a 1-monoglyceride in which the acyl group is specified as (9Z)-hexadecenoyl. It is functionally related to a palmitoleic acid.

作用机制

Target of Action

Monopalmitolein, also known as 1-Palmitoleoyl glycerol, is a biologically active monoacylglycerol . It is primarily used in the crystallization of membrane proteins with large extracellular domains . The primary targets of this compound are these membrane proteins.

Mode of Action

This compound interacts with its targets, the membrane proteins, by creating thermodynamically stable ultraswollen bicontinuous cubic phases with water channels . These cubic phases are five times larger than traditional lipidic mesophases, making them suitable for the crystallization of membrane proteins with large extracellular domains .

Biochemical Pathways

It is known that this compound plays a crucial role in the crystallization of membrane proteins, which are integral to various cellular processes and biochemical pathways .

Pharmacokinetics

It is known to be soluble in hexane , which may influence its bioavailability.

Result of Action

This compound’s action results in the formation of stable cubic phases suitable for the crystallization of membrane proteins . This can facilitate the study of these proteins’ structures and functions, contributing to our understanding of various biological processes and diseases.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, it is stored at -20°C to maintain its stability . Furthermore, it is used in combination with DSPG (Distearoylphosphatidylglycerol) to create the cubic phases necessary for protein crystallization .

生化分析

Biochemical Properties

Monopalmitolein plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit P-glycoprotein in Caco-2 cells .

Cellular Effects

This compound influences cell function in several ways. It has been observed to increase daunomycin accumulation in cells . This compound also induces thymocyte apoptosis, affecting cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression. For example, it inhibits P-glycoprotein, which can affect the transport of various substances across the cell membrane .

属性

IUPAC Name |

2,3-dihydroxypropyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYUBFKSKZWZSV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316256 | |

| Record name | 1-Monopalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37515-61-0 | |

| Record name | 1-Monopalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37515-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Monopalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antifungal properties of monopalmitolein and how do they relate to White-Nose Syndrome in bats?

A1: this compound, along with other fatty acid esters like 1-monoolein, 1-monolinolein, behenyl oleate, and behenyl palmitoleate, have demonstrated significant antifungal activity against Pseudogymnoascus destructans (Pd) []. This fungus is the causative agent of White-Nose Syndrome (WNS), a devastating disease affecting North American bat populations. Interestingly, bat species resistant to Pd infections have been found to have these specific fatty acid esters present in their epidermis or sebum [], suggesting a role for these compounds in natural defenses against WNS. Importantly, the study demonstrated that these antifungal fatty acid esters are not hydrolyzed by the lipases secreted by Pd, unlike esters that do not inhibit fungal growth [].

Q2: How does this compound influence the structure of lyotropic liquid crystalline lipid nanoparticles?

A2: this compound, alongside monoolein and phytantriol, can be incorporated into lipid nanoparticles, impacting their internal structure []. The presence of saturated fatty acids (FAs) alongside this compound in these nanoparticles induces a shift towards structures with higher negative surface curvatures as temperature increases. This shift progresses from inverse bicontinuous cubic phases to hexagonal phases, ultimately leading to emulsified microemulsions []. The specific fatty acid chain length and concentration further influence the nanoparticle's internal mesophase structure and lattice parameters [].

Q3: Can this compound be used in the crystallization of membrane proteins, and if so, how does it compare to other lipids?

A3: Yes, this compound, similar to monoolein, can form bicontinuous cubic phases suitable for the crystallization of membrane proteins [, ]. These phases can accommodate a large amount of water (up to 80 wt%), making them ideal for crystallizing membrane proteins with large extracellular domains []. While monoolein is more commonly used, this compound offers an alternative, and the choice of lipid might depend on the specific protein and crystallization conditions.

Q4: Is this compound compatible with high-throughput screening methods for membrane protein crystallization?

A4: Research indicates that this compound is compatible with at least one commercially available high-throughput crystallization screen designed for cubic mesophases, the Cubic crystallization screen []. This screen, primarily composed of poly(ethylene glycol) (PEG) and salt components, was found to be compatible with cubic mesophase retention for this compound under most crystallization conditions tested []. This suggests that this compound could be incorporated into high-throughput workflows for membrane protein crystallization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。